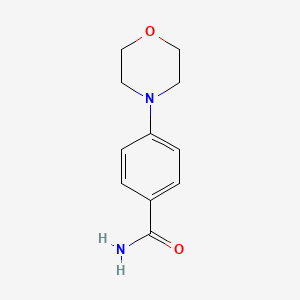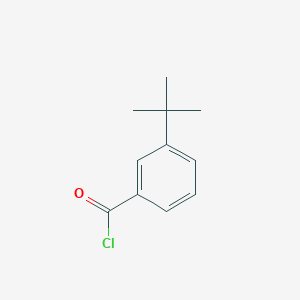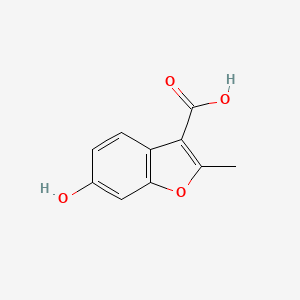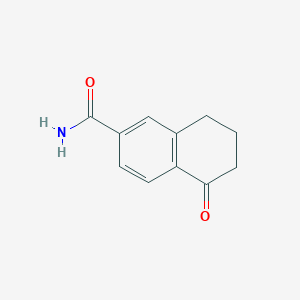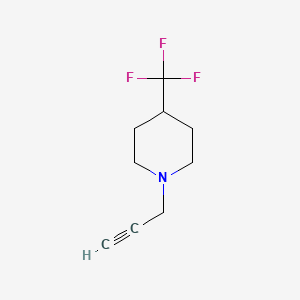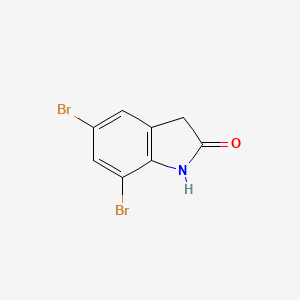
5,7-Dibromo-1,3-dihydroindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-1,3-dihydroindol-2-one: is a chemical compound with the molecular formula C8H5Br2NO and a molecular weight of 290.94 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique properties and is extensively used in scientific research, particularly in organic synthesis and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,7-Dibromo-1,3-dihydroindol-2-one can be synthesized through the bromination of indoles. One common method involves the reaction of indoles with N-bromosuccinimide in aqueous t-butyl alcohol . This reaction typically requires 2 or 3 molar equivalents of N-bromosuccinimide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Bromination: 5,7-Dibromo-1,3-dihydroindol-2-one can undergo further bromination reactions, particularly at the indole ring.
Substitution: This compound can participate in substitution reactions where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
N-bromosuccinimide: Used for bromination reactions.
Aqueous t-butyl alcohol: Solvent for the bromination process.
Major Products:
Scientific Research Applications
5,7-Dibromo-1,3-dihydroindol-2-one is a versatile compound with applications in various fields:
Organic Synthesis: Used as a precursor for the synthesis of indole-2,3-diones and other complex organic molecules.
Drug Discovery: Its unique structure makes it a valuable scaffold for developing new pharmaceuticals.
Materials Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-1,3-dihydroindol-2-one involves its interaction with molecular targets through its indole ring. The bromine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
5,7-Dibromo-1H-indole-2,3-dione: Another brominated indole derivative with similar properties.
3,3-Dibromo-1,3-dihydroindol-2-one: A related compound used as a precursor for indole-2,3-diones.
Uniqueness: 5,7-Dibromo-1,3-dihydroindol-2-one is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and stability.
Properties
IUPAC Name |
5,7-dibromo-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEYJUXFIONVIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)Br)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625423 |
Source


|
| Record name | 5,7-Dibromo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23872-19-7 |
Source


|
| Record name | 5,7-Dibromo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)








